molecular formula C20H17NO4S2 B284895 4-ISOPROPYL-N~1~-(2-OXONAPHTHO[2,1-D][1,3]OXATHIOL-5-YL)-1-BENZENESULFONAMIDE

4-ISOPROPYL-N~1~-(2-OXONAPHTHO[2,1-D][1,3]OXATHIOL-5-YL)-1-BENZENESULFONAMIDE

Cat. No.: B284895
M. Wt: 399.5 g/mol
InChI Key: RTVLAZQWAHSVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ISOPROPYL-N~1~-(2-OXONAPHTHO[2,1-D][1,3]OXATHIOL-5-YL)-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes an isopropyl group, a naphtho-oxathiol ring, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of 4-ISOPROPYL-N~1~-(2-OXONAPHTHO[2,1-D][1,3]OXATHIOL-5-YL)-1-BENZENESULFONAMIDE involves multiple steps. One common synthetic route includes the reaction of isopropylbenzenesulfonamide with naphtho-oxathiol derivatives under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

4-ISOPROPYL-N~1~-(2-OXONAPHTHO[2,1-D][1,3]OXATHIOL-5-YL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions.

Scientific Research Applications

4-ISOPROPYL-N~1~-(2-OXONAPHTHO[2,1-D][1,3]OXATHIOL-5-YL)-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ISOPROPYL-N~1~-(2-OXONAPHTHO[2,1-D][1,3]OXATHIOL-5-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect multiple cellular processes .

Comparison with Similar Compounds

4-ISOPROPYL-N~1~-(2-OXONAPHTHO[2,1-D][1,3]OXATHIOL-5-YL)-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H17NO4S2

Molecular Weight

399.5 g/mol

IUPAC Name

N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C20H17NO4S2/c1-12(2)13-7-9-14(10-8-13)27(23,24)21-17-11-18-19(25-20(22)26-18)16-6-4-3-5-15(16)17/h3-12,21H,1-2H3

InChI Key

RTVLAZQWAHSVHJ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3

Origin of Product

United States

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